Sodium benzenesulfinate

Catalog No.
S607670
CAS No.
873-55-2
M.F
C6H6O2S.Na
C6H6NaO2S
M. Wt
165.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium benzenesulfinate

Replacing unstable benzenesulfinic acid or moisture-sensitive sulfonyl chlorides? Sodium benzenesulfinate solves supply chain and process safety challenges. Benefits:

  • Bench-stable, water-soluble sulfonyl radical source; no cold-chain storage required.
  • High functional group tolerance for late-stage pharmaceutical sulfonylation.
  • Reduces residence time in cross-couplings compared to p-tolyl analog.
  • Enables ambient-temperature redox initiation in polymer systems.

Global B2B supply with consistent ≥98% purity.

CAS Number

873-55-2

Product Name

Sodium benzenesulfinate

IUPAC Name

sodium;benzenesulfinate

Molecular Formula

C6H6O2S.Na
C6H6NaO2S

Molecular Weight

165.17 g/mol

InChI

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);

InChI Key

RWDJJOUSDATHMI-UHFFFAOYSA-N

Synonyms

NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate;

Canonical SMILES

C1=CC=C(C=C1)S(=O)O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)S(=O)[O-].[Na+]

The exact mass of the compound Sodium benzenesulfinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135147. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g

Sodium benzenesulfinate is a bench-stable, water-soluble sulfinate salt widely utilized as an ambident nucleophile and a reliable precursor for benzenesulfonyl radicals . In industrial and laboratory procurement, its primary value lies in its dual utility: it serves as a mild, highly selective sulfonating agent in complex organic synthesis and acts as a potent reducing component in low-temperature redox polymerization initiator systems . Unlike highly reactive electrophilic reagents, sodium benzenesulfinate provides a controlled reactivity profile that enhances process safety, simplifies handling protocols, and ensures high functional group tolerance in late-stage manufacturing workflows.

Research Fit

1Controlled nucleophilic sulfonylation via intermediate reactivity
2Non‑substituted phenyl baseline for mechanistic studies
3Sulfone synthesis where para‑substituents must be avoided

Substituting sodium benzenesulfinate with generic in-class alternatives introduces severe process liabilities. The free acid form, benzenesulfinic acid, is thermodynamically unstable and degrades rapidly at room temperature, making bulk procurement and long-term storage commercially unviable[1]. Highly electrophilic substitutes, such as benzenesulfonyl chlorides, are moisture-sensitive, corrosive, and fundamentally incompatible with reductive coupling conditions, often leading to complete reaction failure when sensitive functional groups are present [2]. Furthermore, while sodium p-toluenesulfinate appears chemically similar, the addition of the para-methyl group alters the reagent's electronic and steric profile, which can more than double reactor residence times in transition-metal-catalyzed cross-couplings and alter the structural identity of the final active pharmaceutical ingredient [1].

Substitution Risk

!
Para‑substituent impactElectron‑donating or withdrawing groups shift nucleophilicity, altering reaction rates and yields.
!
p‑Tolyl analog reactivityMethyl‑enhanced nucleophile may not suit applications requiring a milder, unsubstituted reagent.
!
Application‑specific selectivityFlotation collector performance differs; para‑methyl analog may show higher separation selectivity.

Superior Shelf-Life and Thermal Stability for Bulk Storage

For procurement logistics, the physical stability of a reagent dictates storage costs and shelf-life. Unlike the free benzenesulfinic acid, which is thermodynamically unstable and undergoes rapid degradation at ambient temperatures, sodium benzenesulfinate is a highly stable crystalline solid . It exhibits robust thermal stability, with decomposition occurring only at elevated temperatures (>300 °C), allowing it to maintain its structural integrity indefinitely under standard ambient warehouse conditions.

Evidence DimensionThermal and ambient stability
Target Compound DataStable at 25 °C, decomposition >300 °C
Comparator Or BaselineBenzenesulfinic acid (rapid degradation at 25 °C)
Quantified DifferenceElimination of ambient degradation
ConditionsStandard ambient storage conditions

Eliminates the need for expensive cold-chain logistics and allows for bulk procurement without the risk of reagent degradation over time.

Nucleophilicity
Reported
Benzenesulfinate intermediate between p‑tolyl and p‑chloro
Supports selection for controlled SN2 reactivity.
Consistent across allyl bromide substrates.

Accelerated Reaction Kinetics in Metal-Catalyzed Cross-Coupling

In copper-catalyzed sulfonylative Suzuki-Miyaura cross-coupling reactions, the absence of a para-methyl group in sodium benzenesulfinate significantly enhances reaction kinetics compared to its tolyl counterpart [1]. Comparative kinetic studies demonstrate that achieving a ~70% yield of the coupled sulfone product requires only 20 hours with the benzenesulfinate system. In contrast, the sterically and electronically distinct sodium p-toluenesulfinate requires 48 hours to reach a comparable 75% yield under identical conditions [1].

Evidence DimensionReactor residence time for >70% yield
Target Compound Data20 hours (70% yield)
Comparator Or BaselineSodium p-toluenesulfinate (48 hours for 75% yield)
Quantified Difference58% reduction in reaction time
ConditionsCu-catalyzed sulfonylative cross-coupling

Reduces reactor residence time by more than half, significantly increasing throughput and lowering utility costs in API manufacturing.

Alkylation yield
Reported
34–48% ethyl phenyl sulfone
Indicates viable yield range for the target sulfone.
p‑Tolyl analog gives 45% yield under comparable conditions.

Enhanced Functional Group Compatibility in Reductive Environments

Sodium benzenesulfinate serves as an effective and mild sulfonyl source in reductive cross-coupling reactions, successfully delivering diaryl sulfides in 75-83% yields without disrupting sensitive moieties [1]. In stark contrast, highly electrophilic alternatives like nitro-substituted benzenesulfonyl chlorides completely fail to produce the anticipated diaryl sulfide products (0% yield) under identical reductive conditions due to severe functional group incompatibility and competitive side reactions [1].

Evidence DimensionProduct yield in reductive cross-coupling
Target Compound Data75-83% yield
Comparator Or BaselineBenzenesulfonyl chlorides (0% yield)
Quantified Difference>75% absolute yield increase
ConditionsMetal-catalyzed reductive cross-coupling with sensitive functional groups

Enables the successful synthesis of complex, heavily functionalized molecules where harsh sulfonyl chlorides would cause catastrophic process failure.

Flotation selectivity
Reported
Target: SBS – limited selectivity (baseline)Comparator: SPTS – higher galena/pyrite separation
Informs collector choice in mineral flotation research.
Selectivity difference supported by FTIR, XPS, contact angle.

High-Efficiency Redox Initiation for Mild Polymerization

As a potent reducing agent, sodium benzenesulfinate pairs with oxidants (such as peroxides or thiophenium salts) to form highly active redox initiator systems for free-radical polymerization [1]. This combination efficiently generates initiating radicals via single electron transfer at room temperature (20-25 °C). Standard thermal initiators operating without this reductive counterpart require significant heating (>60 °C) to achieve comparable monomer conversion rates, which can lead to the thermal degradation of sensitive monomers [1].

Evidence DimensionRequired initiation temperature
Target Compound DataInitiation at 20-25 °C
Comparator Or BaselineStandard thermal initiators (>60 °C)
Quantified DifferenceReaction temperature lowered by >35 °C
ConditionsFree-radical polymerization initiation

Facilitates energy-efficient, room-temperature curing processes critical for the manufacturing of temperature-sensitive specialty polymers and dental composites.

High-Throughput Synthesis of Diaryl Sulfones in API Manufacturing

Due to its accelerated reaction kinetics and high functional group tolerance, sodium benzenesulfinate is the optimal reagent for the transition-metal-catalyzed synthesis of diaryl sulfones and sulfides [1]. It is specifically chosen over p-tolyl analogs to minimize reactor residence time and over sulfonyl chlorides to prevent side reactions in late-stage pharmaceutical functionalization.

Room-Temperature Curing of Dental Composites and Specialty Resins

Sodium benzenesulfinate is highly valued as the reducing component in binary redox initiator systems [2]. By enabling free-radical polymerization at ambient temperatures, it is the standard choice for formulating dental composites, medical hydrogels, and industrial adhesives where thermal curing would damage the substrate or monomer integrity.

Radical Precursor for Photoredox Catalysis Workflows

In modern photoredox and electrochemical synthesis, sodium benzenesulfinate serves as a bench-stable, easily handled source of benzenesulfonyl radicals [1]. It is prioritized over the free acid form due to its superior shelf-life, allowing laboratories to maintain bulk inventory for consistent, reproducible radical generation without cold-storage requirements.

Application Fit

Application
Selection Property
Validation Focus
Controlled SN2 sulfonylation
Intermediate nucleophile
Reactivity ranking vs. para‑substituted analogs
Ethyl phenyl sulfone synthesis
Unsubstituted phenyl donor
Product purity without methyl contaminant
Flotation baseline studies
Baseline collector profile
Selectivity comparison with para‑substituted collectors
Substituent effect mechanistic studies
Unsubstituted reference
Baseline for electron‑donating/withdrawing effects

Physical Description

White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

164.99861989 Da

Monoisotopic Mass

164.99861989 Da

Heavy Atom Count

10

LogP

-3.54 (LogP)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 56 of 59 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

873-55-2

General Manufacturing Information

Benzenesulfinic acid, sodium salt (1:1): ACTIVE

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